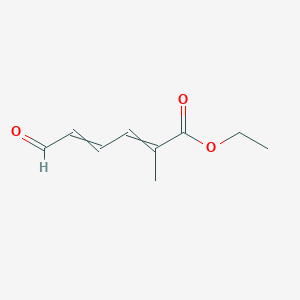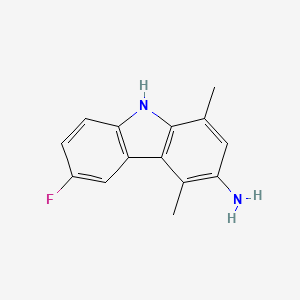![molecular formula C20H14N8S2 B14293002 3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 113486-92-3](/img/structure/B14293002.png)
3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both triazole and thiadiazole rings, makes it a promising candidate for various biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of catalysts such as polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions: 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes several types of chemical reactions, including electrophilic and nucleophilic substitutions . Nucleophilic attacks typically occur at positions 2 and 5, while electrophilic substitutions can replace –CH= with –N= .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, as well as various catalysts to facilitate the reactions. Conditions often involve heating and the use of solvents to dissolve the reactants and control the reaction environment.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives of the original compound, which may exhibit different biological activities.
科学的研究の応用
Chemistry: In chemistry, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Biology and Medicine: This compound has shown promise in various biological applications, including as an antimicrobial, anticancer, and anti-inflammatory agent . Its ability to inhibit specific enzymes and interact with biological receptors makes it a valuable candidate for drug development.
Industry: In the industrial sector, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be used in the development of new materials with specific properties, such as dyes, lubricants, and analytical reagents .
作用機序
The mechanism of action of 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the enzyme urease, which is a virulence factor in certain microorganisms . Additionally, it can disrupt DNA replication processes, making it effective against both bacterial and cancer cells . The compound’s ability to form hydrogen bonds and interact with specific receptors contributes to its biological activity .
類似化合物との比較
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine
Comparison: Compared to these similar compounds, 3,3’-Bis(4-methylphenyl)-6,6’-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity. The presence of the 4-methylphenyl groups can influence the compound’s solubility, stability, and ability to interact with biological targets, making it a unique and valuable compound for further research and development .
特性
CAS番号 |
113486-92-3 |
|---|---|
分子式 |
C20H14N8S2 |
分子量 |
430.5 g/mol |
IUPAC名 |
3-(4-methylphenyl)-6-[3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H14N8S2/c1-11-3-7-13(8-4-11)15-21-23-19-27(15)25-17(29-19)18-26-28-16(22-24-20(28)30-18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChIキー |
PSWIOERBQOKPID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=NN5C(=NN=C5S4)C6=CC=C(C=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

![9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14292951.png)









